2-Chloro-6-nitroanisole

Catalog No.
S1546699
CAS No.
80866-77-9
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-nitroanisole

CAS Number

80866-77-9

Product Name

2-Chloro-6-nitroanisole

IUPAC Name

1-chloro-2-methoxy-3-nitrobenzene

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3

InChI Key

MSBUQNLLSANFDL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=C1Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC=C1Cl)[N+](=O)[O-]

2-Chloro-6-nitroanisole is an organic compound characterized by the molecular formula C7_7H6_6ClNO3_3. It is a derivative of anisole, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are substituted with a chlorine atom and a nitro group, respectively. This compound is notable for its versatility in various

Currently, there is no documented information on the specific mechanism of action of 2-chloro-6-nitroanisole in biological systems.

As with most nitroaromatic compounds, 2-chloro-6-nitroanisole is likely to be toxic and a potential irritant. Specific data on its toxicity is lacking, but due to the presence of the nitro group, it should be handled with care using appropriate personal protective equipment (PPE) [].

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols. This reaction typically requires a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts (e.g., palladium on carbon) or metal hydrides.
  • Oxidation: Although less common, the methoxy group can be oxidized to a carboxyl group under strong oxidative conditions, using agents like potassium permanganate or chromium trioxide.

Common Products from Reactions

  • From Nucleophilic Substitution: Products vary based on the nucleophile used; for instance, 2-amino-6-nitroanisole can be formed when an amine is used.
  • From Reduction: The product is 2-chloro-6-aminoanisole.
  • From Oxidation: The resultant compound is 2-chloro-6-nitrobenzoic acid.

The biological activity of 2-chloro-6-nitroanisole has been explored for its potential applications in drug development. It serves as a precursor for synthesizing biologically active molecules, particularly those with anti-inflammatory and antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Several synthesis methods for 2-chloro-6-nitroanisole exist:

  • Nitration of 2-Chloroanisole: This common method involves treating 2-chloroanisole with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions are carefully controlled to ensure selective nitration at the 6-position of the anisole ring.
  • Industrial Production: In industrial settings, continuous nitration processes are often employed to produce this compound efficiently, ensuring high yields while minimizing by-products. Safety and efficiency are prioritized during these processes.

2-Chloro-6-nitroanisole has diverse applications across various fields:

  • Chemistry: It acts as an intermediate in synthesizing numerous organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound is utilized as a precursor in developing biologically active molecules.
  • Medicine: Investigated for potential use in drug development, particularly for anti-inflammatory and antimicrobial agents.
  • Industry: Employed in producing dyes, pigments, and other specialty chemicals.

The interaction studies involving 2-chloro-6-nitroanisole focus on its reactivity with different nucleophiles and its biological effects on various cellular systems. These studies help elucidate its mechanisms of action and potential therapeutic benefits. For example, research into its reduction products has shown promise in developing new drugs targeting specific diseases.

Several compounds share structural similarities with 2-chloro-6-nitroanisole. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
2-NitroanisoleLacks chlorine at the 2-positionNo halogen substituent
2-ChloroanisoleLacks nitro group at the 6-positionOnly one substituent present
2,4-DinitroanisoleContains two nitro groups at the 2 and 4 positionsMore electron-withdrawing groups present

Uniqueness of 2-Chloro-6-Nitroanisole

The uniqueness of 2-chloro-6-nitroanisole lies in its combination of both a chlorine atom and a nitro group on the anisole ring. This specific arrangement imparts distinct reactivity and properties that make it particularly valuable for various synthetic applications compared to its similar compounds.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

80866-77-9

Wikipedia

1-Chloro-2-methoxy-3-nitrobenzene

Dates

Modify: 2023-08-15

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